molecular formula C10H13N3O B595474 6-(Piperazin-1-yl)nicotinaldehyde CAS No. 1225065-40-6

6-(Piperazin-1-yl)nicotinaldehyde

Cat. No.: B595474
CAS No.: 1225065-40-6
M. Wt: 191.234
InChI Key: MGVFUNNLLQJZKP-UHFFFAOYSA-N
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Description

6-(Piperazin-1-yl)nicotinaldehyde is a high-value chemical building block in medicinal chemistry and drug discovery research. Its structure incorporates a piperazine ring, a privileged scaffold frequently found in FDA-approved pharmaceuticals due to its favorable impact on a molecule's physicochemical properties and its role as a spacer to optimally position pharmacophoric groups for target interaction . The aldehyde functional group provides a versatile handle for further synthetic elaboration, enabling researchers to rapidly construct complex molecular architectures through reactions such as condensation, reductive amination, and nucleophilic addition. This compound is particularly useful as a precursor in the synthesis of potential therapeutics. Research indicates that piperazine-containing aldehydes serve as critical intermediates in developing novel kinase inhibitors and activators of Sirtuin 6 (Sirt6) . Sirt6 activators represent a promising approach for treating conditions like cancer, inflammation, and infectious diseases, with compounds derived from similar nicotinaldehyde cores showing efficacy in suppressing SARS-CoV-2 infection and inhibiting cancer cell proliferation . Furthermore, the piperazine-nicotinaldehyde motif is integral to exploring modulators of other biological targets, including Salt-inducible kinases (SIK), which hold therapeutic potential for inflammatory, allergic, and autoimmune diseases .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-piperazin-1-ylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c14-8-9-1-2-10(12-7-9)13-5-3-11-4-6-13/h1-2,7-8,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVFUNNLLQJZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Derivatization of 6 Piperazin 1 Yl Nicotinaldehyde

Transformations Involving the Aldehyde Functional Group

The aldehyde group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by various nucleophiles. ksu.edu.samasterorganicchemistry.com Its reactivity allows for transformations such as nucleophilic additions, condensations, and redox reactions.

Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.com The process involves the attack of a nucleophile on the electron-deficient carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. ksu.edu.salibretexts.org Subsequent protonation yields an alcohol. ksu.edu.sa The general mechanism is illustrated below:

Mechanism of Nucleophilic Addition

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and pushing electrons onto the oxygen atom. libretexts.orgyoutube.com

Protonation: The resulting alkoxide intermediate is protonated by a weak acid (H-A) to form the final alcohol product. ksu.edu.sa

Common nucleophilic addition reactions for aldehydes like 6-(piperazin-1-yl)nicotinaldehyde include the addition of hydride reagents and organometallic compounds.

Hydride Addition: Reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) provide a source of hydride ions (H⁻), which act as nucleophiles to reduce the aldehyde to a primary alcohol.

Organometallic Addition (Grignard Reaction): Organometallic reagents, such as Grignard reagents (R-MgX), contain a highly nucleophilic carbanion that adds to the carbonyl carbon, forming a new carbon-carbon bond and yielding a secondary alcohol after an acidic workup. ksu.edu.sa

Table 1: Examples of Nucleophilic Addition Reactions
Reaction TypeReagentProduct
Hydride Addition (Reduction)Sodium borohydride (NaBH₄)(6-(Piperazin-1-yl)pyridin-3-yl)methanol
Grignard ReactionMethylmagnesium bromide (CH₃MgBr), then H₃O⁺1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanol
Cyanohydrin FormationHydrogen cyanide (HCN) with a catalytic base2-Hydroxy-2-(6-(piperazin-1-yl)pyridin-3-yl)acetonitrile

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. researchgate.netusu.ac.id This reaction is typically reversible and often catalyzed by acid. nih.govnih.gov The mechanism involves an initial nucleophilic attack by the amine on the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield the imine. nih.gov

The formation of Schiff bases is a crucial step in the synthesis of many heterocyclic compounds and biologically active molecules. researchgate.net The stability of the resulting imine can vary, with those derived from aromatic aldehydes generally being more stable than those from aliphatic aldehydes. researchgate.net

Table 2: Schiff Base Formation with Various Primary Amines
Primary Amine ReactantProduct (Schiff Base)
AnilineN-Phenyl-1-(6-(piperazin-1-yl)pyridin-3-yl)methanimine
BenzylamineN-Benzyl-1-(6-(piperazin-1-yl)pyridin-3-yl)methanimine
Ethanolamine2-(((6-(Piperazin-1-yl)pyridin-3-yl)methylene)amino)ethan-1-ol

The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. researchgate.net

Oxidation: Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can convert the aldehyde group of this compound into the corresponding carboxylic acid, 6-(piperazin-1-yl)nicotinic acid.

Reduction: The reduction of the aldehyde to a primary alcohol, (6-(piperazin-1-yl)pyridin-3-yl)methanol, is typically achieved with hydride-based reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol.

Table 3: Oxidation and Reduction of the Aldehyde Group
TransformationReagent(s)Product
OxidationPotassium permanganate (KMnO₄)6-(Piperazin-1-yl)nicotinic acid
ReductionSodium borohydride (NaBH₄) in Methanol(6-(Piperazin-1-yl)pyridin-3-yl)methanol

Functionalization of the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring is a prevalent scaffold in medicinal chemistry, largely due to the reactivity of its nitrogen atoms, which allows for extensive derivatization. mdpi.comencyclopedia.pubnih.gov The secondary amine (N-H) at the 4-position of the piperazine ring in this compound is nucleophilic and can react with a variety of electrophiles.

Alkylation: The piperazine nitrogen can be alkylated through nucleophilic substitution reactions with alkyl halides or sulfonates. nih.gov This reaction typically requires a base to deprotonate the secondary amine, increasing its nucleophilicity.

Acylation: Acylation occurs when the piperazine reacts with acylating agents such as acid chlorides or anhydrides. This reaction is usually rapid and results in the formation of a stable amide bond. This is a common strategy for introducing a wide variety of substituents onto the piperazine core.

The nucleophilic secondary amine of the piperazine ring is an ideal site for the introduction of various functional groups that can modulate the molecule's physicochemical and biological properties. nih.gov

Amides: Amide derivatives are synthesized by coupling the piperazine nitrogen with carboxylic acids. This is often achieved by reacting the piperazine with a more reactive acyl chloride or by using a coupling agent to activate the carboxylic acid. researchgate.netrsc.org

Sulfonamides: Sulfonamides are readily formed by reacting the piperazine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base like triethylamine. researchgate.net The base serves to neutralize the hydrochloric acid generated during the reaction. researchgate.net This functional group is a key component in many pharmaceutical agents. nih.govmdpi.com

Carbamates: Carbamates can be synthesized by reacting the piperazine nitrogen with chloroformates (R-O(C=O)Cl) or by reacting carbamic acids derived from the amine and CO₂ with activated alcohols. nih.govrsc.org

Ureas: Substituted ureas are typically prepared by the reaction of the piperazine with an isocyanate (R-N=C=O). nih.govsemanticscholar.org Alternatively, they can be formed from carbamic acids generated in situ from amines and carbon dioxide. nih.gov

Table 4: Derivatization of the Piperazine Nitrogen
Derivative ClassElectrophilic ReactantGeneral Product Structure
N-Alkyl PiperazineAlkyl Halide (e.g., Benzyl bromide)6-(4-Benzylpiperazin-1-yl)nicotinaldehyde
AmideAcyl Chloride (e.g., Acetyl chloride)1-(4-(5-formylpyridin-2-yl)piperazin-1-yl)ethan-1-one
SulfonamideSulfonyl Chloride (e.g., Benzenesulfonyl chloride)6-(4-(Phenylsulfonyl)piperazin-1-yl)nicotinaldehyde
CarbamateChloroformate (e.g., Ethyl chloroformate)Ethyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
UreaIsocyanate (e.g., Phenyl isocyanate)4-(5-Formylpyridin-2-yl)-N-phenylpiperazine-1-carboxamide

Spirooxindole Formation via Reaction with Piperazine Derivatives

The aldehyde functional group in this compound serves as a key electrophilic center for the construction of complex heterocyclic systems such as spirooxindoles. Spirooxindoles are a prominent class of compounds in medicinal chemistry and natural product synthesis, and their synthesis often involves multicomponent reactions. nih.govnih.govresearchgate.net One of the most efficient methods for synthesizing spirooxindole-pyrrolidine derivatives is through a one-pot, three-component 1,3-dipolar cycloaddition reaction. rsc.orgresearchgate.net

In a typical reaction, this compound acts as the dipolarophile. The reaction proceeds with an isatin (B1672199) derivative and a secondary amino acid, such as L-proline or sarcosine. The condensation of isatin and the amino acid in situ generates an azomethine ylide. This reactive intermediate then undergoes a [3+2] cycloaddition with the aldehyde group of this compound to furnish the spiro[indoline-pyrrolidine] scaffold. rsc.orgmdpi.com This reaction is highly valued for its ability to generate molecular complexity and multiple stereocenters in a single step with high atom economy. researchgate.netbohrium.com

Table 1: Representative Three-Component Reaction for Spirooxindole Synthesis

Reactant 1 Reactant 2 Reactant 3 Product Class Reaction Type
Isatin L-Proline This compound Spiro[indoline-pyrrolidine] 1,3-Dipolar Cycloaddition

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. wikipedia.orgquimicaorganica.org This inherent electronic property governs its reactivity, making it susceptible to nucleophilic attack but generally resistant to electrophilic substitution. However, the reactivity of the pyridine nucleus is significantly modulated by its substituents: the electron-donating piperazine group at the C6 position and the electron-withdrawing aldehyde group at the C3 position.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. nih.govnih.gov This reaction is particularly useful for functionalizing pyridine rings. While this compound itself is not typically a direct substrate for Suzuki coupling, its halogenated precursors, such as 6-chloronicotinaldehyde, are excellent starting materials. The Suzuki reaction on such precursors allows for the introduction of a wide variety of aryl, heteroaryl, or alkenyl groups at the C6 position before the subsequent nucleophilic substitution with piperazine.

The general mechanism involves a palladium catalyst, a base, and the coupling of an organoboron reagent with the halo-pyridine. nih.govnih.gov The efficiency of the Suzuki-Miyaura reaction on pyridine substrates is highly dependent on the reaction conditions. nih.govresearchgate.net

Key steps in the catalytic cycle include:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyridine ring.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.gov

The synthesis of various nicotinaldehyde derivatives has been successfully achieved using Pd(0)-catalyzed Suzuki coupling reactions under mild conditions. nih.govresearchgate.net

Electrophilic Aromatic Substitution Potentials

The pyridine ring is significantly deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene. wikipedia.orgwikipedia.org Reactions, when forced under harsh conditions, typically direct the incoming electrophile to the C3 (or C5) position. quimicaorganica.orgaklectures.com

In this compound, the directing effects of the substituents must be considered:

Pyridine Nitrogen (N1): Strongly deactivating and meta-directing (to C3 and C5).

Aldehyde Group (at C3): A deactivating, meta-directing group. Its influence would direct an incoming electrophile to the C5 position.

Piperazinyl Group (at C6): An activating group due to the +M (mesomeric) effect of the nitrogen lone pair. It is an ortho, para-director. Relative to the C6 position, the ortho position is C5 and the para position is C3 (already substituted).

Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.

Reaction Pathway Elucidation

Spirooxindole Formation: The formation of the spirooxindole-pyrrolidine ring system is elucidated as a concerted or stepwise [3+2] cycloaddition pathway. rsc.org The reaction is initiated by the formation of an azomethine ylide from isatin and a secondary amino acid. Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the transition states of this cycloaddition. These studies help in predicting the regio- and stereoselectivity of the final product, confirming that the reaction often proceeds through specific, energetically favorable pathways. rsc.org

Suzuki-Miyaura Coupling: The mechanism for the Suzuki-Miyaura reaction is a well-established catalytic cycle. nih.gov For a substrate like 6-chloronicotinaldehyde, the cycle begins with the oxidative addition of the C-Cl bond to a Pd(0) complex, forming a Pd(II) species. This is often the rate-limiting step for less reactive aryl chlorides. Following transmetalation with the boronic acid derivative (activated by a base), the final reductive elimination step forms the C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Influence of Reaction Conditions on Selectivity and Yield

The outcome of synthetic transformations involving this compound and its precursors is highly sensitive to the reaction parameters.

Suzuki-Miyaura Coupling: The yield and selectivity of Suzuki reactions on halopyridines are critically influenced by the choice of catalyst, ligand, base, and solvent. nih.govresearchgate.net

Catalyst/Ligand: Electron-rich, bulky phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the challenging oxidative addition step with aryl chlorides and to promote the final reductive elimination. nih.govnih.gov

Base: The base plays a crucial role in activating the organoboron reagent during the transmetalation step. Inorganic bases like K3PO4, K2CO3, and Cs2CO3 are commonly used. nih.govnih.gov The strength and nature of the base can significantly impact the reaction rate and yield.

Solvent: Aprotic polar solvents like dioxane, THF, or DMF, often with the addition of water, are typically employed to ensure the solubility of the various organic and inorganic components of the reaction. nih.govnih.gov

Table 2: Influence of Reaction Conditions on Suzuki-Miyaura Coupling of Aryl Chlorides

Parameter Variation Effect on Yield and Selectivity Reference
Catalyst Pd(OAc)2, Pd(PPh3)4, PdCl2(dppf) Choice of palladium precursor and its oxidation state affects catalyst activation and stability. nih.govnih.gov
Ligand PPh3, Buchwald-type phosphines, NHCs Bulky, electron-donating ligands generally increase reaction rates and yields, especially for less reactive chlorides. nih.govnih.gov
Base K2CO3, K3PO4, LiOtBu Stronger bases can accelerate transmetalation but may also lead to side reactions. Base choice can influence product selectivity. nih.govnih.gov
Solvent Dioxane/H2O, Toluene, DMF Solvent polarity and proticity affect reagent solubility and the stability of catalytic intermediates. The presence of water can be beneficial. nih.govresearchgate.net

Spirooxindole Formation: In the three-component synthesis of spirooxindoles, reaction conditions can dictate the stereochemical outcome. The choice of solvent can influence the stability of the azomethine ylide intermediate and the transition state geometry of the cycloaddition. While many of these reactions proceed without a catalyst, the use of Lewis acids or organocatalysts can sometimes enhance the reaction rate and control diastereoselectivity. bohrium.comfigshare.com Microwave irradiation has also been shown to significantly reduce reaction times compared to conventional heating. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic and structural characteristics of 6-(piperazin-1-yl)nicotinaldehyde.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has been widely employed to investigate the electronic structure and reactivity of various molecules. imist.ma For compounds analogous to this compound, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been used to determine optimized molecular geometries and analyze electronic descriptors. These studies help in understanding the distribution of electrons within the molecule, which is crucial for predicting its chemical behavior and interaction with other molecules. researchgate.netresearchgate.net The insights gained from DFT can guide the synthesis of new derivatives with enhanced properties. nih.gov

Global reactivity parameters derived from DFT calculations, such as chemical potential, electrophilicity index, and chemical hardness, offer a quantitative measure of a molecule's reactivity. researchgate.net These parameters are vital for understanding the kinetic and thermodynamic stability of the compound. For instance, a larger energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally indicates higher stability and lower chemical reactivity. ripublication.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) analysis, specifically the investigation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of computational chemistry that provides insights into the electronic and optical properties of a molecule. imist.ma The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ijarset.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. ripublication.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. wuxibiology.com This intramolecular charge transfer is a fundamental aspect of many chemical reactions. ijarset.com For related pyridine-based compounds, HOMO-LUMO analysis has been used to explain their electronic properties and predict their behavior in various chemical environments. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Related Nicotinaldehyde Derivative.
ParameterValue (Hartree)Value (eV)
$E_{HOMO}$-0.1337-3.638
$E_{LUMO}$-0.09801-2.667
Energy Gap ($\Delta E$)0.035690.971

Data derived from a study on a similar nicotinaldehyde derivative, illustrating the typical outputs of such analyses. researchgate.net

Theoretical Prediction of Spectroscopic Properties

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. researchgate.net Theoretical calculations can provide valuable information on a molecule's vibrational (infrared and Raman) and electronic (UV-Visible) spectra. uillinois.edu For instance, DFT calculations have been successfully used to simulate the FT-IR and FT-Raman spectra of various organic compounds, aiding in the assignment of vibrational modes. ripublication.com

The prediction of UV-Visible spectra involves calculating the electronic transitions between different molecular orbitals. researchgate.net These theoretical spectra can help in understanding the electronic structure and the nature of the chromophores within the molecule. The agreement between theoretical and experimental spectra serves as a confirmation of the calculated molecular structure and electronic properties. researchgate.net

Geometry Optimization and Vibrational Spectra Calculations

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. arxiv.org This process is crucial for obtaining accurate predictions of other molecular properties. Methods like Hartree-Fock (HF) and DFT are commonly used for geometry optimization. researchgate.netresearchgate.net

Once the optimized geometry is obtained, vibrational frequencies can be calculated. rsc.org These theoretical frequencies correspond to the different modes of vibration within the molecule and can be directly compared with experimental infrared (IR) and Raman spectra. chemrxiv.org This comparison allows for a detailed assignment of the observed spectral bands to specific molecular motions, providing a deeper understanding of the molecular structure and bonding. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are essential for understanding how a molecule like this compound might interact with biological targets.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.net This method is widely used in drug discovery to understand the binding modes of potential drug candidates and to screen virtual libraries of compounds. researchgate.net

Structure-Activity Relationship (SAR) Prediction through Computational Methods

Computational methods are pivotal in predicting the Structure-Activity Relationship (SAR) of "this compound" and its derivatives. These approaches elucidate how modifications to the molecular structure can influence biological activity, thereby guiding the synthesis of more potent and selective compounds. The general chemical structure of long-chain arylpiperazines is recognized for its diverse actions on the central nervous system. arabjchem.org

For piperazine-containing compounds, the disubstituted nitrogen atoms are crucial for selectivity and potency towards biological targets. bohrium.com Different substituents on the piperazine (B1678402) ring can lead to varied pharmacological properties. bohrium.com Computational SAR studies for analogous structures often involve the generation of a virtual library of compounds followed by docking into the active site of a target enzyme or receptor. acs.org For instance, in the optimization of a SARS-CoV-2 Mpro inhibitor, a clear SAR was established where a phenyl ring with an ortho substituent was preferred. acs.org

Key insights from computational SAR studies on related piperazine derivatives include:

The basicity of the piperazine moiety can be a determining factor for affinity and selectivity for certain receptors. nih.gov

The nature and position of substituents on the aromatic rings connected to the piperazine core significantly impact binding interactions. acs.org

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models can provide valuable information for further structural optimization. researchgate.net

A common workflow for SAR prediction involves:

Virtual Library Generation: Creating a set of virtual derivatives of "this compound" by modifying substituents on the piperazine and pyridine (B92270) rings.

Molecular Docking: Simulating the binding of these virtual compounds into the active site of a relevant biological target. bohrium.com

Scoring and Analysis: Ranking the compounds based on their predicted binding affinities and analyzing the interactions to establish SAR trends. nih.gov

Table 1: Computational SAR Study Parameters for Piperazine Derivatives

Parameter Description Relevance to "this compound"
Molecular Descriptors Physicochemical properties calculated from the 2D or 3D structure (e.g., LogP, molecular weight, polar surface area). Helps in predicting drug-likeness and ADME properties.
Topological Indices Numerical descriptors derived from the molecular graph. Used to quantify molecular shape and branching.
Quantum Chemical Descriptors Properties calculated using quantum mechanics (e.g., HOMO/LUMO energies, electrostatic potential). Provide insights into reactivity and electronic interactions.
3D-QSAR Fields Steric and electrostatic fields generated around aligned molecules. Correlate 3D molecular properties with biological activity.

Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are essential computational techniques to understand the dynamic behavior of "this compound" in a biological environment. These methods provide insights into the molecule's flexibility, preferred shapes (conformations), and the stability of its interactions with a target protein over time. nih.gov

Conformational analysis of piperazine-containing molecules often reveals the presence of multiple stable conformers. For example, studies on dipeptides containing a Tic (L-tetrahydro-3-isoquinoline carboxylic acid) residue, which is structurally related to the piperazine ring system, have shown the existence of cis and trans conformers that can influence biological activity. core.ac.uk The potential energy surface of a molecule can be scanned to identify low-energy, stable conformations. whiterose.ac.uk

MD simulations of ligands bound to their protein targets can reveal key information:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time indicates the stability of the complex. nih.govmdpi.com

Key Interactions: MD simulations can highlight persistent hydrogen bonds and hydrophobic interactions that are crucial for binding affinity. plos.org

Conformational Changes: These simulations can show how the ligand and protein adapt to each other upon binding, revealing induced-fit mechanisms. plos.org

For "this compound," a typical MD simulation protocol would involve:

System Setup: Placing the molecule in a simulation box with explicit solvent (e.g., water) and ions to mimic physiological conditions.

Equilibration: Gradually heating and pressurizing the system to reach a stable state.

Production Run: Running the simulation for a significant period (nanoseconds to microseconds) to sample a wide range of conformations and interactions. mdpi.com

Table 2: Key Outputs of Molecular Dynamics Simulations

Analysis Type Description Significance for "this compound"
RMSD Plot Root-Mean-Square Deviation vs. Time Assesses the structural stability of the molecule and its complex with a target. mdpi.com
RMSF Plot Root-Mean-Square Fluctuation vs. Residue Identifies flexible regions of the molecule and the protein binding site.
Hydrogen Bond Analysis Number of Hydrogen Bonds vs. Time Quantifies the stability of key polar interactions with the target.
MM-PBSA/GBSA Molecular Mechanics Poisson-Boltzmann/Generalized Born Surface Area Estimates the binding free energy of the ligand to its target. mdpi.com

Advanced Computational Approaches

Machine Learning and AI-Driven Approaches in Chemical Physics

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of chemical physics and drug discovery, offering powerful tools to analyze complex chemical data and accelerate research. nsf.govnih.gov These approaches are increasingly being applied to problems that were once the exclusive domain of traditional physics-based theories. nsf.gov

In the context of "this compound" and related compounds, ML and AI can be employed in several ways:

Predicting Molecular Properties: Deep learning models can be trained on large datasets of chemical structures to predict physicochemical and pharmacokinetic properties with high accuracy. nih.govpreprints.org This aids in the early-stage filtering of drug candidates.

De Novo Drug Design: Generative models, such as those used in platforms like REINVENT, can design entirely new molecules with desired properties, exploring vast chemical spaces to identify novel and synthesizable compounds. nih.gov

Reaction Prediction and Synthesis Optimization: AI algorithms can predict the outcomes of chemical reactions and suggest optimal synthetic pathways, enhancing efficiency and reducing costs in the drug development process. preprints.org

Developing Machine Learning Potentials (MLPs): MLPs are emerging as a powerful tool to replace computationally expensive quantum mechanics calculations in MD simulations, allowing for larger and longer-scale simulations with near ab initio accuracy. arxiv.org

The integration of AI in chemical physics often involves a feedback loop where computational predictions guide experimental work, and the resulting experimental data is used to refine the AI models. nih.gov

Multiscale Modeling Methodologies

Multiscale modeling methodologies bridge the gap between different levels of theory, from the quantum mechanical description of electrons to the coarse-grained representation of large molecular systems. This approach allows for the study of complex biological processes that occur over a wide range of length and time scales, which is often intractable for a single-level method.

For a molecule like "this compound," a multiscale modeling approach could be structured as follows:

Quantum Mechanics (QM) Level: The electronic structure of the ligand and the key residues in the protein's active site are treated with high-level QM methods like Density Functional Theory (DFT). bohrium.com This provides an accurate description of bond breaking/formation and charge transfer.

Molecular Mechanics (MM) Level: The rest of the protein and the solvent environment are described using classical force fields (MM). This allows for the simulation of larger systems.

QM/MM Hybrid Methods: These methods combine the accuracy of QM for a small, critical region with the efficiency of MM for the larger environment. This is particularly useful for studying enzymatic reactions or complex binding events involving the ligand.

Coarse-Graining (CG): For very large systems or long-timescale phenomena, groups of atoms can be represented as single "beads" in a coarse-grained model. This reduces the computational cost, enabling the simulation of processes like protein folding or membrane interactions.

The power of multiscale modeling lies in its ability to capture the essential physics at each level of detail, providing a more holistic understanding of the system's behavior. The insights gained from these simulations can be invaluable for interpreting experimental results and guiding the design of new molecules with improved properties.

Applications in Advanced Chemical Research

Role in Medicinal Chemistry Research and Drug Discovery

The inherent properties of the 6-(piperazin-1-yl)nicotinaldehyde framework, such as good water solubility and the ability to modulate pharmacokinetic properties, make it a cornerstone in drug discovery. tandfonline.comnih.govnih.gov The two nitrogen atoms of the piperazine (B1678402) ring can be functionalized to fine-tune the molecule's basicity, polarity, and interactions with biological targets. tandfonline.comnih.gov This adaptability has led to the development of numerous derivatives with potential therapeutic applications, including antimicrobial, anticancer, and neurological agents. nih.govsmolecule.comsilae.it

Development of Chemical Probes and Ligands for Biological Targets

Derivatives of this compound are frequently used to create chemical probes and ligands for exploring biological systems. The piperazine-pyridine core can interact with a variety of biological receptors and enzymes through hydrogen bonding, hydrophobic interactions, and metal coordination. researchgate.net By modifying the scaffold, researchers can develop selective ligands that bind to specific targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. These probes are instrumental in target validation and in elucidating the function of proteins within cellular pathways.

For example, the piperazine moiety is a common component in ligands designed for nicotinic acetylcholine (B1216132) receptors (nAChRs) and sigma receptors (σRs). nih.govnih.gov The development of selective antagonists for the α7 nAChR, which plays a role in inflammation, has been pursued using piperidine-spirooxadiazole derivatives identified through screening. nih.gov Similarly, piperazine derivatives have been investigated as dual-acting antagonists for the histamine (B1213489) H3 and sigma-1 receptors, which are targets for pain management. nih.gov

Precursor for Inhibitors and Modulators Investigated in in vitro Biological Systems

The this compound structure is a key precursor for synthesizing a wide range of inhibitors and modulators that are evaluated in in vitro biological assays. The aldehyde functional group allows for reactions like condensation and reductive amination, while the secondary amine of the piperazine ring is readily alkylated or acylated to introduce diverse substituents. This synthetic versatility enables the creation of libraries of compounds for screening against various biological targets.

The piperazine-pyridine scaffold is a recognized pharmacophore in the development of new antimicrobial agents. nih.govmdpi.comijbpas.com Derivatives have shown activity against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govijbpas.comijcmas.com

Research has demonstrated that pyrimidine-piperazine hybrids can exhibit potent antimicrobial effects. researchgate.net In one study, a series of pyrimidine-piperazine derivatives were synthesized and tested against several pathogenic bacteria. Compound 7f (1-(4-(4-(5-fluoropyrimidin-2-yl) piperazin-1-yl) phenyl)-3-phenylurea) showed excellent activity against Pseudomonas aeruginosa with an IC50 of 9.8 µg/mL. researchgate.net Another study on pyrimidine (B1678525) incorporated piperazine derivatives found that compounds 4b and 4d were effective against Staphylococcus aureus and Escherichia coli. nih.gov

Table 1: In vitro Antimicrobial Activity of Selected Piperazine Derivatives
CompoundTarget OrganismActivity (IC50 or MIC)Reference
7f (1-(4-(4-(5-fluoropyrimidin-2-yl) piperazin-1-yl) phenyl)-3-phenylurea)Pseudomonas aeruginosa9.8 µg/mL (IC50) researchgate.net
4b (4-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine)Staphylococcus aureus40 µg/mL nih.gov
4d (4-(2,4-dichlorophenyl)-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine)Escherichia coli40 µg/mL nih.gov
RL-308Shigella flexineri2 µg/mL (MIC) ijcmas.com
RL-308Staphylococcus aureus4 µg/mL (MIC) ijcmas.com

Derivatives based on the piperazine-pyridine scaffold are extensively studied for their ability to modulate various receptors, acting as either antagonists or agonists. These studies are crucial for understanding the structural requirements for receptor binding and for developing drugs for neurological and other disorders. silae.it

For instance, 1-substituted 4-(3-hydroxyphenyl)piperazines have been identified as pure opioid receptor antagonists. nih.gov The N-phenylpropyl substituted analog 5b displayed potent antagonism at μ, δ, and κ opioid receptors with Ke values of 0.88 nM, 13.4 nM, and 4.09 nM, respectively. nih.gov In another area, piperazine and piperidine (B6355638) derivatives have been explored as antagonists for histamine H3 and sigma-1 (σ1) receptors. nih.gov While piperidine-containing compounds often show higher affinity for the σ1 receptor, piperazine analogs also interact with these targets. nih.gov Furthermore, thiazolo[4,5-d] pyrimidine analogs have been investigated as potent antagonists of the corticotropin-releasing factor type 1 receptor (CRF1R), a target for stress-related disorders. mdpi.com

Table 2: In vitro Receptor Binding Affinity of Selected Piperazine Derivatives
CompoundTarget ReceptorBinding Affinity (Ke or Ki)ActivityReference
5b (N-phenylpropyl-4-(3-hydroxyphenyl)piperazine)μ-opioid0.88 nMAntagonist nih.gov
5b (N-phenylpropyl-4-(3-hydroxyphenyl)piperazine)δ-opioid13.4 nMAntagonist nih.gov
5b (N-phenylpropyl-4-(3-hydroxyphenyl)piperazine)κ-opioid4.09 nMAntagonist nih.gov
Compound 4 (piperazine derivative)Histamine H33.17 nM (Ki)Antagonist nih.gov
Compound 4 (piperazine derivative)Sigma-1 (σ1)1531 nM (Ki)Antagonist nih.gov

The piperazine-pyridine scaffold is also a valuable precursor for the development of enzyme inhibitors. medscape.com Modifications to this core structure have led to potent inhibitors of various enzymes, including poly(ADP-ribose) polymerase-1 (PARP-1) and aldehyde dehydrogenases (ALDH). nih.govresearchgate.net

For example, a series of 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones were developed as potent PARP-1 inhibitors, which are of interest in cancer therapy. researchgate.net In a different context, psoralen (B192213) and coumarin (B35378) derivatives have been studied for their inhibition of the ALDH1/2 enzyme family. nih.gov While not direct derivatives of this compound, these studies highlight the broader utility of heterocyclic scaffolds in designing enzyme inhibitors. Pyridazinobenzylpiperidine derivatives have also been synthesized and evaluated as inhibitors of monoamine oxidase (MAO), an important target for neurological disorders. researchgate.net

Design of Analogs with Modulated Molecular Interactions

A key aspect of medicinal chemistry is the rational design of analogs to optimize interactions with a biological target and improve pharmacological properties. researchgate.netmdpi.com The this compound scaffold provides an excellent platform for such structure-activity relationship (SAR) studies. nih.gov

Researchers systematically modify different parts of the molecule—the pyridine (B92270) ring, the piperazine ring, and the linker between them—to understand how these changes affect biological activity. For example, in a series of piperazinyl quinazolin-4-(3H)-one derivatives targeting the α2δ-1 subunit of voltage-gated calcium channels, it was found that a propyl group on the piperazine was optimal for activity, while shorter or longer chains were less active. nih.gov Similarly, substitutions on the central scaffold were explored to reduce lipophilicity. nih.gov Such SAR studies are essential for designing analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.govmdpi.com

Exploration of Structure-Activity Relationships (SAR)

The exploration of Structure-Activity Relationships (SAR) is crucial in medicinal chemistry to optimize the properties of a lead compound. For molecules containing the piperazine motif, SAR studies often focus on how modifications to different parts of the structure influence biological activity. In analogous series of compounds, such as certain pyridazinone-based inhibitors, the substitution pattern on the piperazine ring and the electronic nature of the aromatic system are key determinants of potency and selectivity.

For a compound like this compound, a hypothetical SAR study would involve systematic modifications to its core structure. The insights gained from such studies are pivotal for designing new molecules with enhanced efficacy and better pharmacological profiles.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Exploration for this compound Derivatives

Modification Site Type of Substitution Potential Impact on Activity
Piperazine Ring (N-4 position) Small alkyl groups (e.g., methyl, ethyl) May influence solubility and metabolic stability.
Bulky aromatic groups Could enhance binding affinity through additional hydrophobic or pi-stacking interactions.
Polar functional groups (e.g., hydroxyl, carboxyl) May improve aqueous solubility and introduce new hydrogen bonding opportunities.
Pyridine Ring Addition of electron-withdrawing groups Can alter the electronic properties of the ring system, affecting ligand-metal coordination.
Addition of electron-donating groups May influence the basicity of the pyridine nitrogen and its interaction with biological targets.

| Aldehyde Group | Conversion to other functional groups (e.g., amine, alcohol) | Drastically changes reactivity and potential for covalent bond formation or hydrogen bonding. |

Contributions to Materials Science and Functional Materials

The distinct structural components of this compound make it a versatile building block for the synthesis of novel functional materials.

The compound serves as a valuable precursor for creating larger, more complex molecular systems. The pyridine ring, an electron-deficient aromatic system, can be incorporated into extended π-conjugated molecules. The aldehyde group provides a reactive site for condensation reactions, allowing for the elongation of these conjugated systems.

Furthermore, the presence of multiple nitrogen atoms (on both the pyridine and piperazine rings) makes this compound an excellent ligand for forming metal complexes. The pyridine ring can coordinate with metal ions, a property shared by analogous compounds used in the synthesis of various transition and main-group metal complexes. researchgate.net The piperazine moiety can also participate in metal coordination, potentially allowing the molecule to act as a bidentate ligand, bridging two metal centers or chelating a single metal ion. This coordination ability is fundamental to creating new materials with specific electronic, optical, or magnetic properties.

Structurally similar compounds, such as 6-(1-Piperazinylmethyl)-2-pyridinecarboxaldehyde, are utilized in the development of new materials and catalysts. By extension, this compound can be considered a precursor for advanced materials. Its functional groups allow it to be polymerized or grafted onto surfaces. For example, the aldehyde can react with amines on a polymer backbone or a solid support to form stable imine linkages, effectively anchoring the molecule. This can be used to create functionalized polymers, modified electrodes, or specialized chromatographic materials.

Catalysis Research

In the field of catalysis, the ability of a molecule to bind to a metal center and influence its reactivity is paramount. The structure of this compound is well-suited for applications in this area.

The pyridine-piperazine scaffold is a promising candidate for a ligand in homogeneous catalysis. Pyridine-containing ligands are widely used and can stabilize a variety of metal centers, including iridium, ruthenium, palladium, nickel, and manganese. researchgate.netnih.govmdpi.com The electronic properties of the pyridine ring can be tuned to modulate the catalytic activity of the coordinated metal. The presence of the piperazine ring adds another layer of complexity and potential control, as its nitrogen atoms can also interact with the metal, potentially influencing the stereoselectivity of a reaction.

Table 2: Potential Metal Complexes with Pyridine-Type Ligands and Catalytic Applications

Metal Typical Complex Geometry Potential Catalytic Application Source
Iridium (Ir) Octahedral Cycloadditions, Hydrogenation nih.gov
Ruthenium (Ru) "Piano-stool" Reductive Amination, Transfer Hydrogenation researchgate.netmdpi.com
Palladium (Pd) Square Planar Cross-coupling Reactions, Reductions mdpi.com
Nickel (Ni) Octahedral, Square Planar Polymerization, Cross-coupling researchgate.net

| Manganese (Mn) | Octahedral | Oxidation, Epoxidation | researchgate.net |

Beyond its use as a simple ligand, this compound can be a key component in the synthesis of more elaborate catalytic systems. For instance, it can be used to build larger, multidentate ligands that offer greater control over the metal's coordination sphere. Furthermore, the molecule can be immobilized on a solid support, such as silica (B1680970) or a polymer resin, to create a heterogeneous catalyst. This is often achieved by reacting the aldehyde group with a functionalized support. Heterogeneous catalysts are highly valued in industrial processes because they can be easily separated from the reaction mixture and recycled. mdpi.com The development of such recyclable catalytic systems is a significant goal in sustainable chemistry. mdpi.com

Future Research Directions

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The conventional synthesis of 6-(piperazin-1-yl)nicotinaldehyde likely involves the nucleophilic aromatic substitution (SNAr) of a 6-halonicotinaldehyde with piperazine (B1678402). Future research should pivot towards more sustainable and efficient synthetic strategies.

Green Chemistry Approaches: The principles of green chemistry are paramount in modern synthetic chemistry. mdpi.commdpi.com For the synthesis of this compound and its derivatives, several green approaches can be explored:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and reduce side reactions in the synthesis of various heterocyclic compounds, including pyridine (B92270) and piperazine derivatives. mdpi.commdpi.comtandfonline.combeilstein-journals.orgresearchgate.net The application of microwave irradiation to the SNAr reaction between a 6-halonicotinaldehyde and piperazine could offer a more efficient and environmentally benign route. researchgate.net

Solvent-Free Reactions: Performing syntheses under solvent-free conditions minimizes the use of hazardous organic solvents, reducing waste and environmental impact. mdpi.com The feasibility of a solid-state or melt reaction between the starting materials could be investigated.

Catalyst Development: The use of recyclable, non-toxic catalysts can significantly enhance the green credentials of a synthetic process. Research into novel catalysts for C-N cross-coupling reactions, such as copper catalysts supported on recyclable materials, could provide an alternative to traditional methods. mdpi.com

A comparative analysis of different synthetic approaches is presented in Table 1.

Table 1: Comparison of Potential Synthetic Approaches for this compound

Method Advantages Disadvantages Potential Starting Materials
Conventional Heating Well-established, predictable Long reaction times, high energy consumption, potential for side products 6-Chloronicotinaldehyde, Piperazine
Microwave-Assisted Rapid, higher yields, cleaner reactions tandfonline.combeilstein-journals.org Requires specialized equipment 6-Chloronicotinaldehyde, Piperazine
Solvent-Free Reduced waste, environmentally friendly mdpi.com May require higher temperatures, potential for solid-state reactivity issues 6-Halonicotinaldehyde, Piperazine

Advanced Mechanistic Studies and Reaction Control

A deeper understanding of the reaction mechanism for the formation of this compound is crucial for optimizing reaction conditions and controlling product formation. The primary synthetic route likely proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. nih.govmasterorganicchemistry.comdalalinstitute.com

Mechanistic Insights: While the SNAr mechanism is generally accepted for such transformations, recent studies have shown that the mechanism can exist on a continuum between a stepwise and a concerted process, and can be influenced by factors such as the nature of the nucleophile, the electrophile, and the presence of catalysts. nih.govrsc.org Future research could employ kinetic isotope effect (KIE) studies and computational modeling to elucidate the precise mechanism for the reaction of piperazine with 6-halonicotinaldehydes. nih.gov

Reaction Control: The presence of multiple reactive sites in both the pyridine and piperazine rings necessitates precise control over the reaction to avoid the formation of undesired byproducts. The aldehyde group in the nicotinaldehyde starting material is also susceptible to reaction under certain conditions. Future studies should focus on:

Selectivity: Investigating the factors that govern the regioselectivity of the substitution, especially if starting with di-substituted pyridines.

Protecting Group Strategies: Exploring the use of temporary protecting groups for the aldehyde or the second nitrogen of the piperazine ring to enhance selectivity and yield. openmedicinalchemistryjournal.com

Integration of High-Throughput Screening with Computational Design

The scaffold of this compound is amenable to the creation of large chemical libraries for drug discovery and other applications. The integration of computational design with high-throughput screening (HTS) can significantly accelerate the identification of lead compounds.

Computational Design and In Silico Screening: Computational tools can be employed to design libraries of derivatives with desired properties. researchgate.net By modifying the piperazine and pyridine moieties with various functional groups, virtual libraries can be generated. These libraries can then be subjected to in silico screening to predict properties such as:

Binding affinity to specific biological targets. nih.govnih.gov

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. acs.org

Physicochemical properties like solubility and logP.

High-Throughput Screening (HTS): The designed libraries can then be synthesized and screened using HTS assays to identify compounds with specific biological activities. nih.gov For instance, if targeting a particular enzyme, an HTS assay could rapidly assess the inhibitory activity of thousands of derivatives. This integrated approach allows for a more focused and efficient discovery process.

Table 2: Potential Modifications for Library Synthesis

Modification Site Potential Substituents Desired Outcome
Piperazine N-4 Alkyl, Aryl, Acyl, Heterocyclic groups Modulate solubility, lipophilicity, and target interaction
Pyridine Ring Halogens, Alkoxy, Amino groups Alter electronic properties and binding interactions

Development of Targeted Chemical Tools for Biological Research

The inherent reactivity of the aldehyde group and the biological relevance of the piperazine-pyridine core suggest that this compound could be a valuable starting point for the development of targeted chemical tools. google.com

Chemical Probes: By functionalizing the aldehyde group, this compound could be converted into chemical probes to study biological processes. For example:

Fluorescent Probes: Condensation of the aldehyde with a fluorophore-containing hydrazine (B178648) or amine could yield fluorescent probes for imaging specific cellular components or tracking the molecule's distribution.

Biotinylated Probes: Attachment of a biotin (B1667282) tag would allow for the identification of binding partners through affinity purification and mass spectrometry.

Cross-linking Agents: The aldehyde could be used to form covalent bonds with biological macromolecules, enabling the study of protein-protein interactions.

Biologically Active Derivatives: The piperazine-pyridine scaffold is present in numerous biologically active compounds. rsc.orgdergipark.org.trnih.gov Research into derivatives of this compound could lead to the discovery of novel therapeutic agents. For example, derivatives of pyridylpiperazine have been investigated as urease inhibitors. nih.gov Further derivatization and biological screening could uncover activities in areas such as neuroscience, oncology, or infectious diseases. nih.govnih.gov

Investigation of Material Science Applications and Properties at the Molecular Level

The rigid, aromatic nature of the pyridine ring combined with the flexible piperazine linker and the reactive aldehyde group makes this compound an interesting candidate for applications in material science.

Supramolecular Assembly: The nitrogen atoms in the pyridine and piperazine rings can act as ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). acs.orgnih.gov The self-assembly of this molecule, potentially with other organic linkers, could lead to materials with interesting structural and functional properties. arizona.edumdpi.comrsc.org

Functional Materials: The aldehyde group provides a handle for post-synthetic modification, allowing for the introduction of various functionalities into the material. This could lead to the development of:

Sensors: Materials that exhibit a change in their optical or electronic properties upon binding to specific analytes.

Catalytic Materials: MOFs or polymers with catalytically active sites.

Luminescent Materials: The pyridine-piperazine core, when appropriately functionalized, could exhibit interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) or fluorescent sensors. openmedicinalchemistryjournal.comresearchgate.netnih.govresearchgate.net

Future research in this area would involve studying the coordination chemistry of this compound with various metal ions and exploring the properties of the resulting materials. The photophysical properties, such as absorption and emission spectra, quantum yields, and excited-state lifetimes, of the parent compound and its derivatives should also be thoroughly investigated. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(Piperazin-1-yl)nicotinaldehyde, and what key parameters influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between nicotinaldehyde derivatives and piperazine. For example, in analogous syntheses (e.g., imidazo[4,5-b]pyridine derivatives), nicotinaldehyde reacts with piperazine under controlled conditions, often using polar aprotic solvents like DMF and catalysts such as K₂CO₃ . Key parameters include reaction temperature (80–100°C), stoichiometric ratios (1:1.2 aldehyde:piperazine), and inert atmospheres to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical for isolating the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity by identifying aldehyde protons (~9.8 ppm) and piperazine ring protons (δ 2.5–3.5 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>97% as per commercial standards) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ = 177.22 g/mol) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Safety data for analogous piperazine derivatives emphasize avoiding direct exposure due to potential respiratory irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data (e.g., NMR purity vs. HPLC results)?

  • Methodological Answer : Cross-validate results using orthogonal techniques:

  • Impurity Spiking : Add known impurities (e.g., unreacted starting materials) to confirm retention times in HPLC .
  • 2D NMR (COSY, HSQC) : Differentiate overlapping signals from by-products.
  • Thermogravimetric Analysis (TGA) : Detect volatile impurities not captured by HPLC .

Q. What strategies optimize synthetic routes to reduce by-products?

  • Methodological Answer :

  • Design of Experiments (DoE) : Screen variables (solvent polarity, catalyst loading) to identify optimal conditions. For example, switching from DMF to acetonitrile may reduce side reactions .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track aldehyde consumption and intermediate formation.
  • Flow Chemistry : Continuous reactors improve mixing and thermal control, minimizing degradation .

Q. What are the challenges in impurity profiling, and how can they be addressed?

  • Methodological Answer :

  • Synthesis-Related Impurities : By-products like N-alkylated piperazines require identification via LC-MS/MS.
  • Reference Standards : Use pharmacopeial impurity standards (e.g., EP/BP guidelines) for quantification .
  • Advanced Chromatography : Employ UPLC with charged aerosol detection (CAD) for non-UV-active impurities .

Q. How can structure-activity relationships (SAR) be established for this compound derivatives?

  • Methodological Answer :

  • Synthetic Modifications : Introduce substituents (e.g., halogens, methyl groups) to the pyridine or piperazine ring .
  • Biological Assays : Test derivatives against target receptors (e.g., kinase inhibition assays) to correlate structural changes with activity.
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities based on electronic and steric effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.